Bromerguride
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Overview
Description
Scientific Research Applications
Chemistry: Its unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Biology: Bromerguride’s interactions with dopamine and serotonin receptors have been explored in biological studies.
Medicine: Although not marketed, this compound has been investigated for its potential use as an atypical antipsychotic agent.
Preparation Methods
Bromerguride is synthesized by introducing a bromine atom into position 2 of the molecule of lisuride, a dopamine agonist. This chemical modification reverses the pharmacodynamic profile of lisuride, transforming it into a dopamine antagonist . The synthetic route involves the bromination of lisuride under controlled conditions to ensure the selective substitution at the desired position.
Chemical Reactions Analysis
Bromerguride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Mechanism of Action
Bromerguride exerts its effects by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to its atypical antipsychotic properties. The compound also interacts with α2C-adrenoceptors, further influencing its pharmacological profile .
Comparison with Similar Compounds
Bromerguride is unique in its class due to its specific bromine substitution, which reverses the pharmacodynamic profile of its parent compound, lisuride. Similar compounds include:
Lisuride: A dopamine agonist with a different pharmacodynamic profile.
2-Bromoterguride: Another dopamine D2 receptor partial agonist with antagonist properties at serotonin 5-HT2A receptors and α2C-adrenoceptors.
This compound’s unique combination of antidopaminergic and serotonergic properties sets it apart from other ergoline derivatives.
Properties
CAS No. |
83455-48-5 |
---|---|
Molecular Formula |
C20H25BrN4O |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1 |
InChI Key |
SBHNNNRQZGYOAU-YVEFUNNKSA-N |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
Appearance |
Solid powder |
83455-48-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-bromolisuride bromerguride bromolisuride bromuride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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